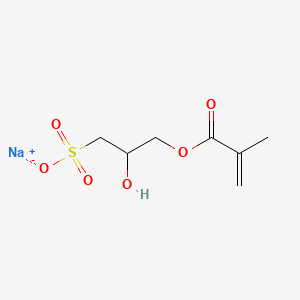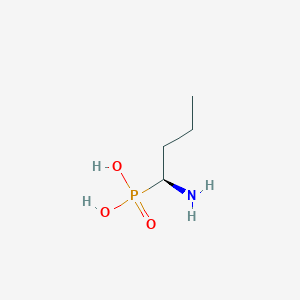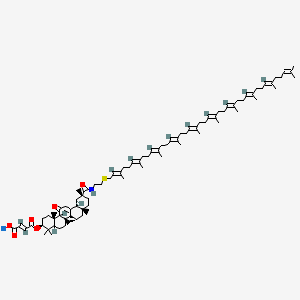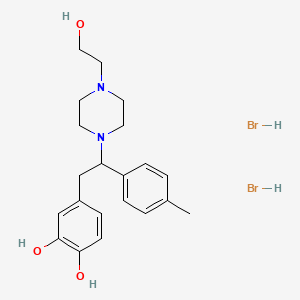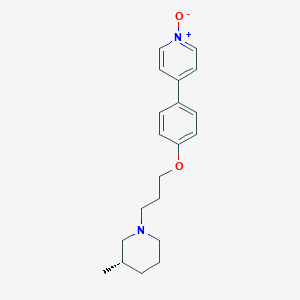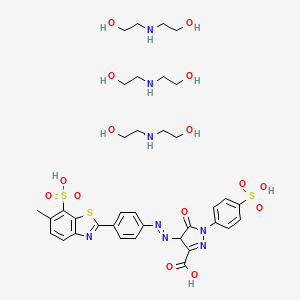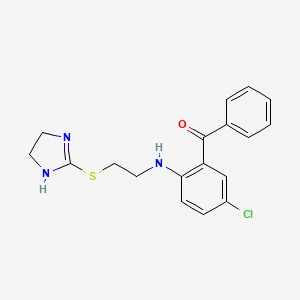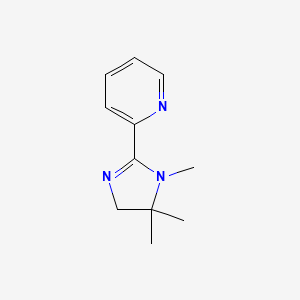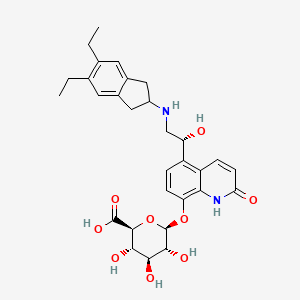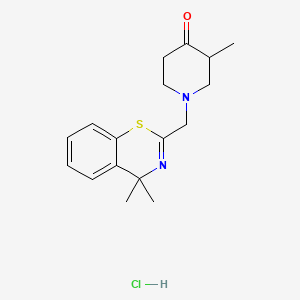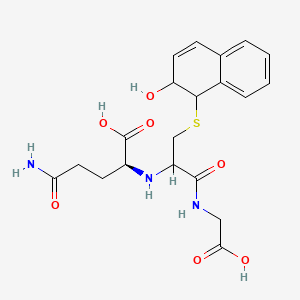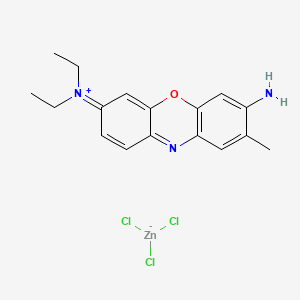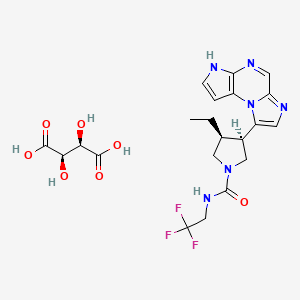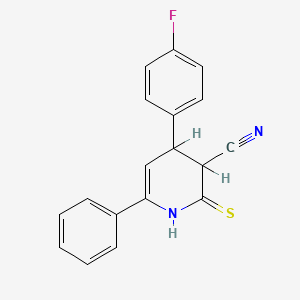
1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring fused with a thioxo group, a fluorophenyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile and thiourea under basic conditions. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using molecular iodine in methanol.
Reduction: Reduction reactions can convert the thioxo group to a thiol group under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Molecular iodine in methanol at reflux temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: These compounds share a similar heterocyclic structure and have been studied for their anticancer and antimicrobial activities.
Quinolone Derivatives: Known for their broad-spectrum antimicrobial properties and structural similarity to the pyridine ring.
Uniqueness
1,2,3,4-Tetrahydro-4-(4-fluorophenyl)-6-phenyl-2-thioxo-3-pyridinecarbonitrile is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
89451-35-4 |
|---|---|
Fórmula molecular |
C18H13FN2S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H13FN2S/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10,15-16H,(H,21,22) |
Clave InChI |
BXAZKSYAXYGTLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C(C(=S)N2)C#N)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


